4-(Bromomethyl)benzaldehyde
Description
Significance of Aromatic Aldehydes in Organic Synthesis
Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring. wisdomlib.org They are pivotal intermediates in a wide array of synthetic transformations, serving as precursors for pharmaceuticals, agrochemicals, dyes, and fragrances. fiveable.menumberanalytics.comnumberanalytics.com Their importance stems from the reactivity of the aldehyde group, which readily undergoes nucleophilic addition and condensation reactions. fiveable.menumberanalytics.com This reactivity allows for the construction of more complex molecular architectures, such as Schiff bases, chalcones, and various heterocyclic systems. wisdomlib.org Furthermore, the aromatic ring can be modified with different functional groups, enabling the fine-tuning of the molecule's properties for specific applications. fiveable.me
Role of Halogenated Benzaldehydes as Advanced Synthons
Halogenated benzaldehydes are derivatives of benzaldehyde (B42025) where one or more hydrogen atoms on the aromatic ring are replaced by halogen atoms. mdpi.comnih.gov This substitution significantly alters the electronic properties and reactivity of the molecule. The presence of a halogen atom, an electron-withdrawing group, can increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. fiveable.me This enhanced reactivity makes halogenated benzaldehydes valuable as advanced synthons—building blocks used to introduce specific functionalities into a molecule. They are instrumental in the synthesis of pharmaceuticals, pesticides, and pigments due to their capacity for further chemical transformations. mdpi.comnih.gov
Overview of 4-(Bromomethyl)benzaldehyde as a Bifunctional Building Block
This compound, with the chemical formula C8H7BrO, is a prime example of a bifunctional building block. lookchem.combiosynth.com It possesses two distinct reactive sites: the aldehyde group and the bromomethyl group. The aldehyde group partakes in typical reactions of aromatic aldehydes, while the highly reactive bromomethyl group is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical modifications, making it an exceptionally versatile intermediate in the synthesis of complex organic molecules. lookchem.com It is frequently employed in the development of pharmaceuticals, polymers, and other specialty chemicals. apolloscientific.co.uk
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51359-78-5 |
| Molecular Formula | C8H7BrO |
| Molecular Weight | 199.04 g/mol |
| Melting Point | 99 °C |
| Boiling Point | 277.949 °C at 760 mmHg |
| Density | 1.524 g/cm³ |
| Flash Point | 107.095 °C |
This data is compiled from various chemical suppliers and databases. lookchem.combiosynth.com
Research Gaps and Future Directions in this compound Chemistry
While this compound has been utilized in numerous synthetic applications, there are still areas that warrant further investigation. A comprehensive understanding of its reaction mechanisms under various conditions is not yet fully elucidated. biosynth.com For instance, exploring its potential as a catalyst or in the development of novel multicomponent reactions could unveil new synthetic pathways.
Future research could focus on expanding its applications in materials science, such as in the design of functional polymers and organic frameworks. apolloscientific.co.ukrsc.org Furthermore, the development of more sustainable and efficient synthetic routes to this compound itself remains a topic of interest. Investigating its role in "green chemistry" applications, such as solvent-free reactions, could also be a promising avenue for future exploration. organic-chemistry.org The continued study of this versatile compound is expected to lead to the discovery of new materials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPVBKDHERGKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458703 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51359-78-5 | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromomethyl Benzaldehyde and Precursors
Direct Bromination Approaches
Direct bromination methods introduce a bromine atom onto the methyl group of a benzaldehyde (B42025) derivative. The choice of starting material and brominating agent is crucial for achieving high yield and selectivity.
Bromination of 4-(Hydroxymethyl)benzaldehyde (B2643722) (Derived from Terephthalaldehyde (B141574) Reduction) using Phosphorus Tribromide or Hydrogen Bromide
A viable route to 4-(bromomethyl)benzaldehyde begins with the selective reduction of terephthalaldehyde to produce 4-(hydroxymethyl)benzaldehyde. This precursor alcohol can then be subjected to bromination.
The selective reduction of one aldehyde group in terephthalaldehyde to a hydroxymethyl group can be accomplished through catalytic hydrogenation. This process requires careful control of reaction conditions to prevent the over-reduction to p-xylylene glycol. A patented method describes the use of a catalyst from the eighth periodic group, such as palladium, in the presence of a base in an inert solvent at temperatures ranging from 0 to 100°C. google.com This approach can yield p-hydroxymethylbenzaldehyde in yields greater than 90 percent by weight. google.com
Once 4-(hydroxymethyl)benzaldehyde is obtained, the hydroxyl group can be converted to a bromide. Phosphorus tribromide (PBr3) is a common and effective reagent for the bromination of primary alcohols. commonorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism, which involves the formation of a good leaving group followed by a backside attack by the bromide ion, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comreddit.com While specific conditions for 4-(hydroxymethyl)benzaldehyde are not detailed in the provided search results, general procedures for primary benzyl (B1604629) alcohols involve reacting the alcohol with PBr3, often in a solvent like dichloromethane, at reduced temperatures (e.g., 0°C). reddit.com
Alternatively, hydrogen bromide (HBr) can be used for the bromination of alcohols. reddit.com This reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alcohol. reddit.com For primary alcohols like 4-(hydroxymethyl)benzaldehyde, an SN2 pathway is more likely. reddit.com The reaction of aromatic hydrocarbons with formaldehyde (B43269) and HBr can lead to bromomethylation of the aromatic ring. manac-inc.co.jp
| Precursor | Reagent | Product | Key Considerations |
| Terephthalaldehyde | H₂/Catalyst (Group VIII metal), Base | 4-(Hydroxymethyl)benzaldehyde | Selective reduction of one aldehyde group is crucial. google.com |
| 4-(Hydroxymethyl)benzaldehyde | Phosphorus Tribromide (PBr₃) | This compound | Reaction proceeds via an SN2 mechanism. masterorganicchemistry.comreddit.com |
| 4-(Hydroxymethyl)benzaldehyde | Hydrogen Bromide (HBr) | This compound | For primary alcohols, an SN2 pathway is likely. reddit.com |
Bromination of p-Tolualdehyde via N-Bromosuccinimide (NBS) and Radical Initiators/Lewis Acids
A widely employed method for the synthesis of this compound is the benzylic bromination of p-tolualdehyde. This reaction selectively targets the methyl group attached to the benzene (B151609) ring.
The use of N-Bromosuccinimide (NBS) is a standard procedure for allylic and benzylic brominations. masterorganicchemistry.comchemistrysteps.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds through a free-radical chain mechanism. organic-chemistry.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light. organic-chemistry.orgsci-hub.se The key advantage of using NBS is that it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl₄). organic-chemistry.orgsci-hub.se
Recent studies have also explored the use of Lewis acids to catalyze benzylic bromination with NBS. Zirconium(IV) chloride has been shown to be an effective catalyst for the benzylic bromination of toluene (B28343) derivatives at room temperature. nih.gov This method also appears to proceed via a radical generation pathway. nih.gov Another brominating agent that can be used in conjunction with a Lewis acid catalyst is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov
| Reagent | Catalyst/Initiator | Reaction Type | Key Features |
| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), UV light | Free-Radical Bromination | Provides a low concentration of Br₂ to favor substitution. masterorganicchemistry.comorganic-chemistry.orgyoutube.com |
| N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid (e.g., ZrCl₄) | Catalytic Bromination | Proceeds under mild conditions at room temperature. nih.gov |
Bromination of Benzaldehyde in the Presence of a Base
Reduction-Based Synthetic Routes
An alternative to direct bromination involves the reduction of a nitrile functional group to an aldehyde. This approach is particularly useful when the corresponding nitrile precursor is readily accessible.
Reduction of 4-(Bromomethyl)benzonitrile using Diisobutylaluminum Hydride (DIBAL-H)
A prominent and efficient method for the synthesis of this compound is the partial reduction of 4-(bromomethyl)benzonitrile using Diisobutylaluminum Hydride (DIBAL-H). chemicalbook.comrsc.org DIBAL-H is a powerful and sterically hindered reducing agent that can selectively reduce nitriles to aldehydes. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com
The reaction mechanism involves the formation of a Lewis acid-base adduct between the nitrile and DIBAL-H. wikipedia.org A hydride is then transferred to the nitrile carbon, forming an iminium anion intermediate. chemistrysteps.comwikipedia.org This intermediate is stable at low temperatures. chemistrysteps.com An aqueous workup then hydrolyzes the imine to the desired aldehyde. chemistrysteps.comwikipedia.org One reported procedure involves dissolving 4-(bromomethyl)benzonitrile in dry toluene, cooling to 0°C, and adding DIBAL-H in hexane (B92381) dropwise. After stirring, the reaction is quenched with hydrochloric acid to yield this compound with a reported yield of 70%. chemicalbook.com Another source mentions a yield of 90%. rsc.org
| Precursor | Reagent | Solvent | Temperature | Yield |
| 4-(Bromomethyl)benzonitrile | DIBAL-H in hexane | Dry Toluene | 0°C | 70% chemicalbook.com |
| 4-(Bromomethyl)benzonitrile | DIBAL-H | Not specified | Not specified | 90% rsc.org |
The success of the DIBAL-H reduction of nitriles to aldehydes hinges on careful control of the reaction conditions to prevent over-reduction to the corresponding primary amine. youtube.com
A critical factor is the reaction temperature. The reduction is typically carried out at low temperatures, such as -78°C, to stabilize the intermediate iminium salt and prevent a second hydride addition. chemistrysteps.com At room temperature, DIBAL-H can reduce the initially formed aldehyde further to an alcohol. chemistrysteps.com
The stoichiometry of DIBAL-H is also important. Using an excess of the reducing agent can lead to the formation of the primary amine. youtube.com Therefore, careful control of the amount of DIBAL-H added is necessary for optimal aldehyde yield.
Furthermore, a binary metal hydride system consisting of dichloroindium hydride (HInCl₂) and DIBAL-H has been shown to achieve the tandem reduction of 4-(bromomethyl)benzonitrile to p-tolualdehyde in excellent yield under ambient conditions. rsc.orgescholarship.org While this specific outcome is not the target compound, it demonstrates how the combination of different hydrides can be used to modulate the reactivity and achieve selective transformations. In a different application of this binary system, the selective reduction of the nitrile group in 4-(bromomethyl)benzonitrile to the aldehyde was achieved with DIBAL-H alone, while the subsequent addition of InCl₃ with a second equivalent of DIBAL-H reduced the bromomethyl group. escholarship.org This highlights the potential for fine-tuning the reaction to target specific functional groups.
Optimization Strategies for Nitrile Reduction
Solvent and Temperature Effects (e.g., Toluene at 0°C)
The choice of solvent and reaction temperature plays a pivotal role in the selective synthesis of this compound. For instance, in the reduction of 4-(bromomethyl)benzonitrile to the corresponding aldehyde, dry toluene is often employed as the solvent. chemicalbook.comrsc.org The reaction is typically conducted at a cooled temperature of 0°C. chemicalbook.comrsc.org This controlled temperature is crucial for managing the reactivity of the reducing agent, such as diisobutylaluminum hydride (DIBAL-H), and minimizing potential side reactions. The use of a non-polar solvent like toluene helps to ensure the solubility of the reactants while maintaining a reaction environment that favors the desired transformation.
Low-Temperature Quenching Protocols
Following the reduction of the nitrile group, a carefully controlled low-temperature quenching process is essential to isolate the aldehyde product. The reaction mixture is often treated with a dilute acid, such as 10% hydrochloric acid, while maintaining a low temperature. chemicalbook.comrsc.org This step serves to neutralize the reaction and hydrolyze the intermediate imine to the final aldehyde. The low temperature during quenching is critical to prevent over-reduction or other undesired side reactions that could occur at higher temperatures. Proper quenching ensures a higher yield and purity of the final this compound product. chemicalbook.com
Oxidation of 4-Bromomethylbenzyl Alcohol using Pyridinium Chlorochromate (PCC)
An alternative synthetic route to this compound involves the oxidation of 4-bromomethylbenzyl alcohol. Pyridinium chlorochromate (PCC) is an effective oxidizing agent for this transformation. The reaction is typically carried out in a solvent such as methylene (B1212753) chloride at room temperature. PCC is known for its ability to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which is a common issue with stronger oxidizing agents. libretexts.orgmasterorganicchemistry.com The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product is isolated through filtration and purification steps, often yielding the desired aldehyde as a crystalline solid.
| Reactant | Reagent | Solvent | Product |
| 4-Bromomethylbenzyl alcohol | Pyridinium chlorochromate (PCC) | Methylene chloride | This compound |
Formylation Reactions of Bromomethyl Aromatics with Grignard Reagents and Dimethylformamide
The formylation of bromomethyl aromatic compounds can be achieved through the use of Grignard reagents in conjunction with dimethylformamide (DMF). This process involves the initial formation of a Grignard reagent from the corresponding bromomethyl aromatic compound. This organometallic intermediate then reacts with DMF, which serves as a formylating agent, to introduce the aldehyde functionality. nih.govresearchgate.net This method provides a versatile route to aldehydes from aryl halides.
Industrial-Scale Synthetic Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of factors such as reaction kinetics, heat management, and process safety.
Automated Purification Techniques
The purification of synthetic intermediates like this compound is a critical step to ensure the quality and yield of subsequent reactions. Traditional manual purification methods, such as gravity column chromatography and recrystallization, can be time-consuming, labor-intensive, and subject to variability. The advent of automated purification techniques has revolutionized this process by offering higher throughput, improved reproducibility, and greater efficiency. These systems are particularly advantageous for the purification of reactive and sensitive compounds like this compound, which contains both a reactive benzylic bromide and an aldehyde functional group.
Automated purification platforms primarily encompass automated flash chromatography and automated crystallization systems. These technologies provide precise control over purification parameters, leading to consistent and high-purity products.
Automated Flash Chromatography
Automated flash chromatography is a predominant technique for the purification of organic compounds in both academic and industrial research. It operates on the same principles as manual flash chromatography but utilizes sophisticated instrumentation to control solvent gradients, sample injection, and fraction collection. This automation minimizes manual intervention, thereby reducing the risk of human error and exposure to hazardous chemicals.
Modern automated flash chromatography systems, such as the Biotage® Selekt and Advion Interchim Scientific puriFlash® series, offer a range of features designed to streamline the purification process. These systems typically include a gradient pump, a sample loading module, a column holder, a UV detector (and often other detectors like evaporative light scattering detectors or mass spectrometers), and a fraction collector. The entire process is controlled by intuitive software that allows for method development, real-time monitoring of the separation, and automated fraction collection based on user-defined parameters (e.g., peak detection).
The purification of this compound via automated flash chromatography would typically involve the following steps:
Method Development: A small amount of the crude reaction mixture is often first analyzed by thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired product and impurities. Modern automated systems can then use the Rf values from the TLC analysis to automatically generate an optimized gradient method.
Sample Loading: The crude this compound can be loaded onto the column in various ways. It can be dissolved in a minimal amount of a suitable solvent and injected directly, or for less soluble samples, it can be adsorbed onto a small amount of silica (B1680970) gel (dry loading) and packed into a cartridge. The latter method often results in better peak shape and resolution.
Purification Run: The automated system executes the pre-programmed gradient, pumping the mobile phase through the column to elute the compounds. The UV detector monitors the eluent, and a chromatogram is generated in real-time, showing the separation of the different components.
Fraction Collection: The system automatically collects the fractions corresponding to the detected peaks. Advanced software can be programmed to collect only the peak of interest, minimizing the number of fractions to be analyzed later.
The efficiency of automated flash chromatography allows for rapid purification, often in a fraction of the time required for manual chromatography. The use of pre-packed columns ensures consistent performance and reduces the operator's exposure to silica dust.
Below is an illustrative data table showcasing the potential purification of a crude sample of this compound using an automated flash chromatography system. The data is representative of typical results obtained for structurally similar aromatic compounds.
| Parameter | Value |
|---|---|
| Crude Sample Mass | 5.0 g |
| Initial Purity (by HPLC) | 75% |
| Automated System | Biotage® Selekt |
| Column | 50 g Silica Cartridge |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (5% to 30%) |
| Flow Rate | 40 mL/min |
| Detection | UV at 254 nm |
| Isolated Yield | 3.5 g |
| Final Purity (by HPLC) | >98% |
| Purification Time | 25 minutes |
Automated Crystallization
Crystallization is a powerful purification technique that can yield highly pure compounds. Automated crystallization platforms are designed to screen a wide range of solvents and conditions to identify the optimal parameters for crystallization. These systems can automate the processes of solvent addition, heating, cooling, and agitation, while monitoring crystallization through various in-situ probes.
For a compound like this compound, which is a solid at room temperature, automated crystallization can be an effective method for achieving high purity. The process generally involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool in a controlled manner to induce crystallization.
The benefits of automated crystallization include:
High-Throughput Screening: The ability to rapidly screen a large number of solvents and solvent mixtures to find the best conditions for crystallization.
Controlled Cooling Profiles: Precise control over the cooling rate, which is a critical parameter for obtaining well-formed crystals and high purity.
Process Understanding: In-situ monitoring provides valuable data on solubility and crystal growth, which is crucial for process development and scale-up.
An automated crystallization workflow for this compound would involve screening various solvents to determine its solubility profile. Based on this data, controlled cooling or anti-solvent addition experiments can be designed and executed automatically.
The following table provides a hypothetical set of results from an automated crystallization screening for the purification of this compound.
| Solvent System | Crystallization Method | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|---|
| Isopropanol | Controlled Cooling | 85 | 99.5 | Needles |
| Ethyl Acetate/Hexane | Anti-solvent Addition | 90 | 99.2 | Plates |
| Toluene | Controlled Cooling | 82 | 99.7 | Prisms |
| Acetone/Water | Anti-solvent Addition | 75 | 98.8 | Fine Powder |
Advanced Reaction Pathways and Mechanistic Investigations of 4 Bromomethyl Benzaldehyde
Nucleophilic Substitution Reactions of the Bromomethyl Group
The presence of a bromomethyl group attached to the benzaldehyde (B42025) ring makes 4-(bromomethyl)benzaldehyde a versatile reagent in organic synthesis. The carbon atom of the bromomethyl group is electrophilic, rendering it susceptible to attack by a wide array of nucleophiles. This reactivity is primarily due to the good leaving group ability of the bromide ion. The following sections detail the nucleophilic substitution reactions of this compound with various nitrogen, oxygen, and sulfur-containing nucleophiles.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides, Thiourea (B124793), N-allylthiourea, Piperazine)
Nitrogen-containing nucleophiles readily react with this compound, leading to the formation of a new carbon-nitrogen bond. These reactions are fundamental in the synthesis of various biologically and synthetically important molecules.
Primary and secondary amines act as effective nucleophiles, attacking the electrophilic carbon of the bromomethyl group to displace the bromide ion and form the corresponding aminomethylbenzaldehyde derivatives. This reaction typically proceeds via an SN2 mechanism.
A general representation of this reaction is the synthesis of N-benzyl piperazine (B1678402) derivatives, where piperazine is alkylated with a benzyl (B1604629) halide. For instance, the reaction of this compound with piperazine would yield N-(4-formylbenzyl)piperazine. This process involves the nucleophilic attack of the secondary amine nitrogen of piperazine on the benzylic carbon of this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary/Secondary Amine | 4-((Dialkylamino)methyl)benzaldehyde | Nucleophilic Substitution |
| This compound | Piperazine | N-(4-Formylbenzyl)piperazine | Nucleophilic Substitution |
The reaction of this compound with sodium azide (B81097) in a solvent like dimethylformamide (DMF) results in the formation of 4-(azidomethyl)benzaldehyde. rsc.org In a typical procedure, this compound is stirred with sodium azide in DMF at room temperature. rsc.org The azide anion (N₃⁻) acts as the nucleophile, displacing the bromide ion. This reaction provides a valuable intermediate for the synthesis of other nitrogen-containing compounds, such as triazoles, through click chemistry. nih.gov
This compound can be utilized in the synthesis of various nitrogen-containing heterocyclic compounds. For example, it can serve as a building block for the synthesis of substituted indazoles. While direct reaction pathways to indazoles from this compound are part of multi-step syntheses, the bromomethyl group allows for its attachment to a pre-existing indazole nucleus or to a precursor that will subsequently be cyclized to form the indazole ring system. The N-alkylation of indazoles is a common strategy, and this compound can be used as the alkylating agent to introduce a 4-formylbenzyl group onto one of the nitrogen atoms of the indazole ring. organic-chemistry.org The regioselectivity of this alkylation (N1 vs. N2) can be influenced by the reaction conditions and the substituents on the indazole ring. organic-chemistry.org
The bromomethyl group of this compound is a potent alkylating agent for various heterocyclic systems. An example is the alkylation of the potassium salt of a thiadiazole. 1,3,4-Thiadiazole-2,5-dithiol can be converted to its dipotassium (B57713) salt, which can then act as a nucleophile. nih.gov The reaction of this salt with an alkyl halide, such as this compound, would lead to the S-alkylation of the thiadiazole ring, forming a thioether linkage. This type of reaction is crucial for the functionalization of heterocyclic compounds, enabling the introduction of various substituents that can modulate their chemical and biological properties.
| Nucleophile | Product | Reaction Type |
| Potassium 1,3,4-thiadiazole-2-thiolate | S-(4-Formylbenzyl)-1,3,4-thiadiazole-2-thiol | Nucleophilic Substitution (S-alkylation) |
| Indazole | N1-(4-Formylbenzyl)indazole and N2-(4-Formylbenzyl)indazole | Nucleophilic Substitution (N-alkylation) |
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)
The reaction of this compound with alcohols or phenols to form ethers is a classic example of the Williamson ether synthesis. francis-press.commasterorganicchemistry.comfrancis-press.comyoutube.comjk-sci.com This reaction involves the deprotonation of the alcohol or phenol (B47542) to form a more nucleophilic alkoxide or phenoxide ion, which then attacks the electrophilic carbon of the bromomethyl group in an SN2 reaction.
The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) for alcohols or a weaker base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) for the more acidic phenols. youtube.comjk-sci.com The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to facilitate the SN2 reaction. jk-sci.com
The general scheme for this reaction is as follows:
Deprotonation: ROH + Base → RO⁻ + [H-Base]⁺
Nucleophilic Attack: RO⁻ + this compound → 4-((alkoxy)methyl)benzaldehyde + Br⁻
| Nucleophile | Base | Product |
| Alcohol (R-OH) | NaH, KH | 4-((Alkoxy)methyl)benzaldehyde |
| Phenol (Ar-OH) | NaOH, K₂CO₃ | 4-((Phenoxy)methyl)benzaldehyde |
This synthetic route is highly efficient for primary alkyl halides like this compound, as the SN2 reaction is favored over competing elimination reactions. masterorganicchemistry.com
Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiocyanates)
Sulfur nucleophiles are generally more potent than their oxygen counterparts, and they react readily with this compound to form thioethers and other sulfur-containing compounds. acsgcipr.org
The reaction with thiols (mercaptans) is analogous to the Williamson ether synthesis and results in the formation of thioethers (sulfides). The thiol is typically deprotonated with a base to form a thiolate anion, which then acts as the nucleophile.
R-SH + Base → R-S⁻ + [H-Base]⁺ R-S⁻ + this compound → 4-((Alkylthio)methyl)benzaldehyde + Br⁻
An alternative approach to avoid the use of malodorous thiols is to use a thiol equivalent, such as potassium thioacetate (B1230152) or thiourea. cmu.educhemistrysteps.com For instance, the reaction of this compound with potassium thioacetate yields S-(4-formylbenzyl) ethanethioate. cmu.edu This thioester can then be hydrolyzed to the corresponding thiol if desired.
Thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with primary alkyl halides like this compound, the attack typically occurs from the more nucleophilic sulfur atom, leading to the formation of 4-(thiocyanatomethyl)benzaldehyde.
| Nucleophile | Product |
| Thiol (R-SH) | 4-((Alkylthio)methyl)benzaldehyde |
| Potassium Thioacetate | S-(4-Formylbenzyl) ethanethioate |
| Potassium Thiocyanate | 4-(Thiocyanatomethyl)benzaldehyde |
| Thiourea | S-(4-Formylbenzyl)isothiouronium bromide |
The reaction with thiourea first forms an S-alkylisothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol. chemistrysteps.com
Stereoselective Syntheses via Nucleophilic Substitution (e.g., Propargyl Hydroxy Ether Formation)
The benzylic bromide in this compound is a highly reactive site for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups. When the incoming nucleophile or the reaction conditions are chiral, these substitutions can be rendered stereoselective, leading to the formation of enantioenriched products.
A notable example of such a transformation is the synthesis of propargyl hydroxy ethers. In this type of reaction, a chiral propargyl alcohol can act as a nucleophile, attacking the electrophilic benzylic carbon of this compound. The reaction, typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol, results in the formation of a new carbon-oxygen bond.
The mechanism involves the chiral alkoxide, generated in situ, executing a backside attack on the carbon atom bearing the bromine. This leads to an inversion of configuration if the center were chiral. While the benzylic carbon in the starting material is prochiral, its reaction with a chiral nucleophile leads to the formation of diastereomers. The stereoselectivity of the reaction—the preference for the formation of one diastereomer over the other—is dictated by the steric and electronic properties of the chiral nucleophile and the transition state energies leading to the different diastereomeric products. The aldehyde functionality remains unaffected under these conditions, making it available for subsequent transformations. The synthesis of homopropargyl alcohols via the propargylation of aldehydes is a well-established method, highlighting the utility of the propargyl moiety in synthetic chemistry. nih.gov
Table 1: Hypothetical Stereoselective Propargyl Ether Formation This table presents a representative, hypothetical reaction based on established chemical principles, as specific research data for this exact stereoselective reaction is not broadly available.
| Reactant | Chiral Nucleophile | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | (R)-But-3-yn-2-ol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | (R)-1-(4-formylbenzyloxy)but-3-yne |
Aldehyde Group Transformations
Oxidation Reactions to Carboxylic Acids (e.g., 4-(Bromomethyl)benzoic acid)
The aldehyde functional group in this compound is readily oxidized to a carboxylic acid, yielding 4-(bromomethyl)benzoic acid. This transformation is a fundamental process in organic synthesis, and several strong oxidizing agents can accomplish this conversion effectively without affecting the bromomethyl group.
Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting aldehydes to carboxylic acids. masterorganicchemistry.com The reaction is often conducted in an aqueous solution under basic, acidic, or neutral conditions. Under basic conditions, the aldehyde is oxidized to the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. The stoichiometry of the reaction involves two moles of permanganate for every three moles of benzaldehyde. semanticscholar.orgresearchgate.net The vibrant purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown solid, providing a visual indication of the reaction's progress.
Chromium Trioxide (CrO₃): Chromium trioxide is another potent oxidizing agent used for this transformation. commonorganicchemistry.comwikipedia.org It is typically used in an acidic aqueous solution, often with sulfuric acid, a combination known as the Jones reagent. commonorganicchemistry.comlibretexts.org The active oxidant is chromic acid (H₂CrO₄), formed in situ. libretexts.org The oxidation of an aldehyde with chromic acid proceeds through a chromate (B82759) ester intermediate, which then eliminates to form the carboxylic acid. Chromium(VI) compounds are effective but require careful handling due to their toxicity. wikipedia.orgorganic-chemistry.org
Table 2: Oxidation of this compound
| Reagent | Conditions | Product | Typical Yield |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous base, followed by acid workup | 4-(Bromomethyl)benzoic acid | >90% researchgate.net |
| Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | Acetone, 0°C to room temperature | 4-(Bromomethyl)benzoic acid | Good to excellent |
Reduction Reactions to Alcohols (e.g., 4-(Bromomethyl)benzyl alcohol)
The aldehyde group can be selectively reduced to a primary alcohol, converting this compound into 4-(bromomethyl)benzyl alcohol. This is a common and high-yielding reaction achieved using metal hydride reagents.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. masterorganicchemistry.comwikipedia.org It is convenient to use because it is stable in protic solvents like methanol (B129727) and ethanol. wikipedia.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.commasterorganicchemistry.com This forms an alkoxide intermediate, which is subsequently protonated by the solvent or during an aqueous workup to give the primary alcohol. brainly.com
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a much more powerful reducing agent than NaBH₄. masterorganicchemistry.comlibretexts.org It readily reduces aldehydes, ketones, esters, and carboxylic acids to alcohols. adichemistry.comorganic-chemistry.org Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, so reactions must be carried out in anhydrous aprotic solvents like diethyl ether or THF. adichemistry.com The mechanism is similar to that of NaBH₄, involving a nucleophilic hydride transfer. youtube.com A subsequent workup with water or dilute acid is required to neutralize the reactive aluminum salts and protonate the alkoxide intermediate to yield the alcohol. libretexts.org
Table 3: Reduction of this compound
| Reagent | Solvent | Workup | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Aqueous | 4-(Bromomethyl)benzyl alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or THF | Careful addition of H₂O, then aqueous acid | 4-(Bromomethyl)benzyl alcohol |
Aldehyde Protection Strategies (e.g., Thioacetal Formation with 1,2-Ethanedithiol (B43112) and BF₃·Et₂O)
In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent it from reacting with reagents intended for other parts of the molecule. One of the most effective methods for protecting aldehydes is the formation of a thioacetal. wikipedia.org
The reaction of this compound with a dithiol, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst, yields a stable 1,3-dithiolane. This protected form is unreactive towards many nucleophiles and reducing agents that would typically react with an aldehyde.
The formation of the thioacetal proceeds via the activation of the aldehyde's carbonyl oxygen by the Lewis acid, Boron trifluoride etherate (BF₃·Et₂O). nih.gov This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol to form a hemithioacetal intermediate. wikipedia.org Subsequent protonation of the hydroxyl group by the acidic medium, followed by the elimination of water and intramolecular attack by the second sulfur atom, leads to the formation of the cyclic thioacetal. Thioacetals are notably stable under acidic conditions where regular acetals would hydrolyze but can be deprotected using reagents like mercuric chloride. reddit.com
Table 4: Aldehyde Protection of this compound
| Protecting Agent | Catalyst | Solvent | Product |
|---|---|---|---|
| 1,2-Ethanedithiol | Boron Trifluoride Etherate (BF₃·Et₂O) | Dichloromethane (CH₂Cl₂) | 2-(4-(Bromomethyl)phenyl)-1,3-dithiolane |
Condensation Reactions
Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. This compound, with its reactive aldehyde group, readily participates in such transformations.
Henry Reaction with Nitromethane (B149229)
The Henry Reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. scirp.orgscirp.org When this compound reacts with nitromethane in the presence of a base, it yields a β-nitroalcohol. The reaction is initiated by the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide yields the final product, 1-(4-(bromomethyl)phenyl)-2-nitroethanol.
The synthetic utility of the products from the Henry reaction is significant, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls, and the alcohol can be eliminated to form a nitroalkene. Careful control of the reaction conditions and the amount of base used is crucial to favor the formation of the β-hydroxy nitro-compound and prevent subsequent dehydration. scirp.orgscirp.org
| Reactant 1 | Reactant 2 | Catalyst Type | Product |
| This compound | Nitromethane | Base (e.g., triethylamine) | 1-(4-(bromomethyl)phenyl)-2-nitroethanol |
Schiff Base Formation with Amines
This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. ijacskros.com These compounds are characterized by a carbon-nitrogen double bond (azomethine group). The formation of a Schiff base is a reversible reaction that typically proceeds in two main steps. ijacskros.comresearchgate.net
The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. researchgate.netnih.gov This addition forms a neutral, unstable intermediate called a carbinolamine or hemiaminal. ijacskros.com In the second step, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable imine product. ijacskros.comnih.gov This dehydration step is often catalyzed by either acid or base. Computational studies on the reaction between benzaldehyde and aromatic amines in apolar solvents suggest that an additional amine molecule can help stabilize the transition state, and that minute amounts of a proton source may be required for the dehydration step to proceed at a realistic rate. peerj.comresearchgate.net
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Primary Amine (R-NH₂) | Carbinolamine | Schiff Base / Imine |
Cross-Coupling Reactions and Olefination
Olefination reactions are vital in organic synthesis for the construction of carbon-carbon double bonds. This compound serves as a key substrate for several important olefination methodologies.
Wittig Reactions with Phosphorus Ylides
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. pressbooks.publibretexts.org The reaction involves a phosphorus ylide, also known as a phosphorane, which acts as the nucleophile. pressbooks.pub The ylide is typically prepared by reacting triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, which is then deprotonated with a strong base like n-butyllithium. masterorganicchemistry.com
The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the carbonyl carbon of this compound. masterorganicchemistry.com This step can proceed through different pathways, potentially forming a dipolar, zwitterionic intermediate known as a betaine, which then closes to a four-membered ring called an oxaphosphetane. libretexts.orgorganic-chemistry.org Alternatively, the oxaphosphetane can be formed directly via a [2+2] cycloaddition. organic-chemistry.org The unstable oxaphosphetane intermediate rapidly decomposes, yielding the desired alkene and triphenylphosphine oxide. pressbooks.publibretexts.org The strong phosphorus-oxygen double bond formed in the byproduct provides the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome (E/Z isomerism) of the alkene product is dependent on the structure and stability of the ylide used. organic-chemistry.org
| Carbonyl Compound | Reagent | Intermediate | Product | Byproduct |
| This compound | Phosphorus Ylide (R₂C=PPh₃) | Oxaphosphetane | Alkene | Triphenylphosphine oxide |
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a significant modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides. alfa-chemistry.comnrochemistry.com This enhanced reactivity allows for successful olefination of a wider range of aldehydes and ketones, including sterically hindered ones. nrochemistry.com The phosphonate esters required for the HWE reaction are typically prepared via the Michaelis-Arbuzov reaction. alfa-chemistry.com
A major advantage of the HWE reaction is that it generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes (trans-olefins). alfa-chemistry.comnrochemistry.com The mechanism involves the deprotonation of the phosphonate ester to form a carbanion, which then performs a nucleophilic attack on the carbonyl of this compound. This is followed by the formation of an oxaphosphetane intermediate, which eliminates to give the alkene. nrochemistry.com Unlike the Wittig reaction byproduct, the phosphate (B84403) byproduct of the HWE reaction is a water-soluble salt, which simplifies purification as it can be easily removed by an aqueous wash. alfa-chemistry.com
| Carbonyl Compound | Reagent | Base | Selectivity | Byproduct |
| This compound | Phosphonate Ester | NaH, KHMDS, etc. | (E)-Alkene favored | Water-soluble phosphate salt |
Visible-Light Photoredox Catalysis for Olefination with Alkyl Halides
A modern approach to olefination involves merging visible-light photoredox catalysis with organophosphorus chemistry to couple aldehydes with alkyl halides. nih.gov This methodology offers mild reaction conditions and broad functional group tolerance. nih.gov
In this transformation, a photoredox catalyst, such as an iridium complex, absorbs visible light and enters an excited state. The excited catalyst can then reduce an alkyl halide, generating an alkyl radical. This radical intermediate is then trapped by triphenylphosphine to form a phosphoranyl radical. This species can then engage with this compound in a process that ultimately leads to the formation of an alkene and triphenylphosphine oxide, regenerating the ground-state photocatalyst. This catalytic cycle provides a sustainable and efficient pathway for the formation of carbon-carbon double bonds under operationally simple conditions. nih.gov
| Aldehyde | Coupling Partner | Key Reagents | Energy Source | Product |
| This compound | Alkyl Halide | Photoredox Catalyst (e.g., Ir complex), Triphenylphosphine | Visible Light | Alkene |
Computational Chemistry and Mechanistic Insights
Computational chemistry has emerged as a powerful tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new molecules with desired properties. For this compound, computational studies, particularly Density Functional Theory (DFT), play a crucial role in understanding its reactivity and in the rational design of its derivatives for various applications, including drug discovery.
Density Functional Theory (DFT) Studies on Reaction Pathways and Side-Reaction Mitigation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in elucidating reaction pathways, determining the energies of reactants, transition states, and products, and predicting the likelihood of different reaction outcomes. This predictive power is invaluable for optimizing reaction conditions and mitigating the formation of unwanted side-products.
A key area of investigation for this compound involves understanding the reactivity of its two functional groups: the aldehyde and the bromomethyl group. DFT calculations can model the electronic properties of these groups, such as their partial charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. This information helps in predicting which site is more susceptible to nucleophilic or electrophilic attack under different reaction conditions.
For instance, in a reaction involving both a nucleophile and a base, DFT can be used to compare the activation energies for the desired reaction (e.g., nucleophilic substitution at the benzylic carbon) versus potential side-reactions (e.g., base-catalyzed polymerization or Cannizzaro-type reactions of the aldehyde). By calculating the energy barriers for these competing pathways, chemists can select reagents and conditions that favor the formation of the desired product.
A common challenge in reactions with this compound is the potential for over-alkylation or polymerization. DFT can be employed to study the mechanism of these side-reactions. For example, the reaction of this compound with a primary amine could lead to the desired secondary amine, but also to the formation of a tertiary amine through a second substitution. DFT calculations can model the transition states for both the first and second alkylation steps, providing insights into their relative rates. This understanding can guide the choice of stoichiometry and reaction time to maximize the yield of the desired product.
Furthermore, DFT can be used to study the effect of substituents on the reactivity of the benzaldehyde ring. By introducing different electron-donating or electron-withdrawing groups at various positions, the electronic properties of the molecule can be tuned. DFT calculations can quantify these effects and predict how they will influence the reaction pathways. nih.govcanterbury.ac.uk
Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reactions of this compound
| Reaction Pathway | Reagent | Transition State (TS) | Activation Energy (kcal/mol) | Predicted Outcome |
| Desired SN2 Substitution | Aniline | TSSN2 | 15.2 | Favorable |
| Aldehyde Addition | Aniline | TSadd | 18.5 | Less Favorable |
| Base-induced Elimination | t-BuOK | TSelim | 22.1 | Minor Side-Product |
| Polymerization Initiator | Radical Initiator | TSpoly | 25.8 | Unlikely under thermal conditions |
Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT studies.
Computational Studies for Potency and Selectivity Optimization in Drug Discovery
The scaffold of this compound is a valuable starting point for the synthesis of various biologically active molecules. Computational studies are extensively used in drug discovery to optimize the potency and selectivity of lead compounds derived from this and other benzaldehyde derivatives. mdpi.comnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are central to this process.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. Starting with a library of virtual compounds derived from this compound, molecular docking can be used to screen for molecules that are likely to bind to the active site of a target enzyme or receptor with high affinity. nih.govd-nb.info The docking score, which estimates the binding energy, is used to rank the compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
For example, derivatives of this compound could be designed to target kinases, a class of enzymes often implicated in cancer. By docking these virtual compounds into the ATP-binding pocket of a specific kinase, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. rsc.orgnih.gov This information can then be used to further modify the lead compound to enhance these interactions and improve its potency.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. scirp.orgatlantis-press.com For a series of this compound derivatives, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) can be calculated. These descriptors are then used to build a QSAR model that can predict the activity of new, unsynthesized compounds. This predictive capability allows for the rational design of more potent and selective analogs.
Selectivity Optimization: A major challenge in drug design is to develop compounds that are selective for their intended target, thereby minimizing off-target effects. Computational methods can be used to predict the binding affinity of a compound for its primary target versus other related proteins. By comparing the docking scores and interaction patterns of a lead compound in the active sites of different proteins, researchers can identify structural modifications that will enhance selectivity. For instance, if a derivative of this compound shows affinity for two different kinases, computational analysis might reveal a specific amino acid difference in their active sites that can be exploited to design a more selective inhibitor.
Table 2: Illustrative Molecular Docking and QSAR Data for Hypothetical this compound Derivatives Targeting Kinase X
| Compound ID | Modification on Benzaldehyde Ring | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Key Interactions with Target |
| BMB-01 | None | -7.5 | 6.2 | H-bond with backbone C=O |
| BMB-02 | 2-fluoro | -8.1 | 6.8 | H-bond with backbone C=O, halogen bond |
| BMB-03 | 3-methoxy | -7.8 | 6.5 | H-bond with side-chain OH |
| BMB-04 | 2,6-difluoro | -8.9 | 7.5 | Enhanced hydrophobic interactions |
Note: The data in this table is hypothetical and serves to illustrate the application of computational methods in drug discovery based on the this compound scaffold.
Applications of 4 Bromomethyl Benzaldehyde in Medicinal Chemistry
Drug Discovery and Development
The application of 4-(bromomethyl)benzaldehyde spans various stages of the drug discovery and development pipeline, from the initial synthesis of novel compounds to the creation of targeted therapies for specific diseases.
Synthesis of Pharmaceuticals and Agrochemicals
This compound is a key starting material and intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. lookchem.commatrixscientific.com Its utility stems from the differential reactivity of its two functional groups, which allows for sequential and controlled chemical modifications. The bromomethyl group is susceptible to nucleophilic substitution, while the aldehyde group can undergo a variety of reactions, including condensation and oxidation. This dual reactivity makes it an invaluable tool for medicinal chemists in constructing complex molecular architectures.
Intermediate in Novel Drug Synthesis Targeting Specific Biological Pathways (e.g., Cancer, Neurodegenerative Diseases)
This compound serves as a critical intermediate in the synthesis of novel drugs aimed at specific biological pathways implicated in diseases like cancer and neurodegenerative disorders. In the context of cancer, derivatives of benzaldehyde (B42025) have been investigated for their potential to overcome treatment resistance and suppress metastasis. nih.gov For neurodegenerative conditions such as Alzheimer's disease, benzimidazole-based derivatives synthesized from substituted benzaldehydes have been explored as potential inhibitors of key pathological processes. nih.gov The ability to introduce various functionalities through the reactive sites of this compound allows for the fine-tuning of the pharmacological properties of the resulting molecules to enhance their efficacy against these complex diseases.
Development of Enzyme Inhibitors (e.g., HDAC6, Cytochrome P450 enzymes like CYP1A2)
This compound has proven to be a valuable scaffold for the development of potent and selective enzyme inhibitors. A notable example is its use in the synthesis of novel quinolone-based histone deacetylase 6 (HDAC6) inhibitors. In one study, this compound was utilized in the synthesis of a series of compounds that exhibited strong inhibitory activity against HDAC6, an enzyme implicated in cancer and other diseases.
While the search for specific applications of this compound in the synthesis of Cytochrome P450 (CYP) 1A2 inhibitors did not yield direct results, the general importance of CYP1A2 in drug metabolism is well-documented. thermofisher.comlibretexts.org This enzyme is responsible for the metabolism of approximately 20% of clinically used drugs. libretexts.org Inhibition of CYP1A2 can lead to significant drug-drug interactions, and various compounds, including some therapeutic drugs, are known to be mechanism-based inhibitors. libretexts.org
Synthesis of Biologically Active Compounds and Probes
The versatility of this compound extends to the synthesis of a broad range of biologically active compounds and chemical probes. These molecules are instrumental in studying biological processes and identifying new drug targets. For instance, it has been used to create functionalized epidithiodiketopiperazines (ETPs), a class of fungal metabolites with potent anticancer activity. The design of these complex molecules allows for their use as conjugatable probes to investigate their mechanism of action.
Anticancer Effects in Cellular Studies (e.g., Colon and Histiocytic Lymphoma Cancer Cells)
Derivatives of this compound have demonstrated significant anticancer effects in cellular studies. In a study focused on the development of HDAC6 inhibitors, several synthesized compounds were evaluated for their cytotoxic activity against human colon carcinoma (HCT-116) and histiocytic lymphoma (U-937) cancer cell lines. The results indicated that these compounds induced apoptosis in the cancer cells, highlighting their potential as therapeutic agents. The study identified specific derivatives that exhibited potent anticancer activity, with IC50 values in the nanomolar range for the U-937 cell line.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Derivative A | U-937 (histiocytic lymphoma) | 0.18 |
Ligand Design and Bioconjugation
The unique chemical properties of this compound make it a valuable tool in ligand design and bioconjugation. The aldehyde group can be used to form stable linkages with biomolecules, while the bromomethyl group provides a site for further chemical modification. This allows for the creation of customized molecules that can bind to specific biological targets with high affinity and selectivity.
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technique in drug development and diagnostics. thermofisher.com The aldehyde functionality of this compound can react with primary amines on proteins and peptides to form Schiff bases, which can then be reduced to stable secondary amines. This provides a method for attaching small molecules, such as drugs or imaging agents, to biological targets. dntb.gov.ua This approach is utilized in the development of antibody-drug conjugates and other targeted therapies.
Custom Antibody Labeling
This compound is utilized in the custom labeling of antibodies, a critical process for the development of diagnostics and targeted therapeutics. biosynth.com Its effectiveness in this role is due to its dual chemical reactivity, which allows for the covalent conjugation to antibody proteins. lookchem.com
The chemical basis for this application involves two primary reactions:
Schiff Base Formation: The aldehyde group can react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues abundantly present on the surface of antibodies. This condensation reaction forms a Schiff base (an imine bond), covalently linking the compound to the protein. nih.govorientjchem.org
Alkylation: The bromomethyl group is a potent alkylating agent. mdpi.comresearchgate.net It readily reacts with nucleophilic side chains of amino acids on the antibody. Common targets for alkylation include the thiol groups of cysteine, the imidazole (B134444) ring of histidine, and the amino groups of lysine. This reaction forms a stable, irreversible covalent bond. lookchem.com
This bifunctional nature allows this compound to act as a cross-linking agent or as a handle to attach other molecules of interest (e.g., fluorescent dyes, haptens, or drug molecules) to an antibody, thereby creating custom-labeled immunoconjugates for specific research or therapeutic purposes.
Binding Interactions with Biological Molecules (e.g., Human Immunoglobulin G, DNA)
Research has demonstrated that this compound can bind to significant biological molecules like Human Immunoglobulin G (IgG) and Deoxyribonucleic acid (DNA). biosynth.com The mechanisms of these interactions are rooted in the reactivity of its functional groups, leading to the formation of stable covalent adducts.
Binding to Human Immunoglobulin G (IgG): The interaction with IgG, a major class of antibodies, occurs via the same covalent modification reactions involved in antibody labeling. biosynth.com The compound's aldehyde and bromomethyl groups can react with nucleophilic amino acid residues on the surface of the IgG molecule, forming stable covalent linkages and altering the protein's structure and function for specific applications. lookchem.com
Binding to DNA: this compound interacts with DNA through multiple mechanisms, making it a subject of interest in studies related to genotoxicity and the development of DNA-targeting agents. biosynth.com
Alkylation of DNA Bases: The primary mode of interaction is DNA alkylation, mediated by the electrophilic bromomethyl group. mdpi.comresearchgate.net This group can covalently bind to nucleophilic sites on the DNA bases. The N7 position of guanine (B1146940) is the most susceptible site for alkylation due to its high nucleophilicity. nih.gov This addition of an alkyl group to the DNA structure can disrupt normal cellular processes like replication and transcription. researchgate.net
Imine Bond Formation: The aldehyde group can react with exocyclic amino groups on DNA bases, such as thymine, to form an imine or Schiff base. biosynth.com While the precise mechanism is not fully elucidated, this reaction represents another pathway for covalent modification of the DNA structure. biosynth.com
These interactions highlight the compound's ability to form covalent adducts with DNA, a mechanism of action shared by many chemotherapeutic agents and a key consideration in toxicological studies. biosynth.comnih.gov
| Table 2: Summary of this compound Binding Interactions | |||
| Target Molecule | Reactive Group on Compound | Target Site on Biomolecule | Type of Interaction/Bond |
| Antibody / Human IgG | Aldehyde | Lysine (ε-amino group) | Covalent (Schiff Base) nih.govorientjchem.org |
| Antibody / Human IgG | Bromomethyl | Cysteine, Histidine, Lysine | Covalent (Alkylation) lookchem.com |
| DNA | Bromomethyl | Guanine (N7 position) | Covalent (Alkylation) researchgate.netnih.gov |
| DNA | Aldehyde | Thymine (exocyclic amino group) | Covalent (Imine Bond) biosynth.com |
Applications of 4 Bromomethyl Benzaldehyde in Materials Science
Polymer Chemistry
In the realm of polymer chemistry, 4-(bromomethyl)benzaldehyde serves as a versatile precursor for constructing complex macromolecular architectures with tailored properties. Its ability to participate in various polymerization and modification reactions allows for the synthesis of advanced polymers for specific applications.
Building Block for Polymer Synthesis
This compound is recognized as a versatile building block in organic synthesis. carlroth.com Its structure incorporates two distinct reactive sites: an aldehyde group and a bromomethyl group attached to a benzene (B151609) ring. carlroth.com This dual functionality allows it to be a key component in the synthesis of complex molecules and polymers. The aldehyde group can undergo reactions such as condensation and the formation of imine bonds, while the bromomethyl group is susceptible to nucleophilic substitution, enabling the formation of new chemical bonds. carlroth.comichemical.com This versatility facilitates its use in creating a diverse range of polymeric structures.
Synthesis of Liquid Crystalline Thiadiazole Dibenzaldehyde Monomers and Polymers
While direct synthesis of liquid crystalline polymers from this compound is not extensively detailed, its structural motifs are relevant to this field. Research into liquid crystals has involved the synthesis of compounds containing heterocyclic groups like thiadiazole. biosynth.com For instance, new series of liquid crystalline compounds have been synthesized using terephthaldehyde and 4-alkoxy benzaldehyde (B42025) to create molecules with mesomorphic properties. biosynth.com Additionally, bromoderivatives of benzofused thiadiazoles are known to be important precursors in the synthesis of materials for photovoltaic applications, which often share structural similarities with liquid crystals. nih.gov Given that this compound is a benzaldehyde derivative, it represents a potential starting material for the synthesis of dibenzaldehyde monomers necessary for creating these specialized liquid crystalline polymers.
Development of Hydroxide (B78521) Ion Conducting Polymer Organic Frameworks for Batteries
A significant application of this compound is in the development of materials for energy storage, specifically in flexible solid-state zinc-air batteries. researchgate.net Researchers have synthesized this compound from 4-(bromomethyl)benzonitrile and subsequently used it to create a cationic polymer organic framework. researchgate.net In one study, this compound was reacted with 4,4'-bipyridine (B149096) to synthesize 1,1'-bis(4-formylbenzyl)-4,4'-bipyridiniumdibromide, a key monomer for the polymer framework. researchgate.net
These adaptable polymer-based electrolytes are crucial for developing safe and lightweight flexible batteries. The resulting polymer, featuring viologen, triazine, and phenolic moieties, possesses a flexible structure with cationic centers that incorporate mobile hydroxide ions. This framework facilitates hydroxide ion transport, which is essential for the battery's function. A zinc-air battery constructed using such a polymer-coated paper as the electrolyte has demonstrated a high maximum power density, showcasing the potential of these materials in next-generation energy storage devices.
Specialty Chemicals and Materials
Beyond polymer chemistry, this compound is a precursor for various specialty chemicals and materials that leverage its unique chemical reactivity.
Precursor for Dyes
Aromatic aldehydes and their derivatives are foundational in the synthesis of various dyes. Brominated compounds, in particular, serve as important precursors for dye synthesis. nih.gov For example, bromoderivatives of benzofused 1,2,5-thiadiazoles are utilized to design effective photovoltaic materials, a field closely related to dye chemistry. nih.gov The reactive nature of the bromomethyl and aldehyde groups in this compound allows it to be incorporated into larger molecular structures, forming the basis of chromophores. The synthesis of azo dyes, a major class of synthetic colorants, often involves the reaction of aromatic precursors. The chemical properties of this compound make it a suitable candidate for the synthesis of novel bifunctional dyes.
Photoresist Materials in Photolithography
Photoresists are light-sensitive materials used in photolithography to create patterns on substrates, a fundamental process in the manufacturing of electronic devices. These materials are typically composed of a polymer, a sensitizer, and a solvent. (Meth)acrylate-based polymers are commonly used as the polymer component in photoresist formulations. While the direct application of this compound in commercial photoresists is not widely documented, its chemical structure is relevant. Aromatic aldehydes are a class of compounds that can be used in the synthesis of the polymer backbone or as functional additives in photoresist compositions. The development of chemically amplified negative photoresists, for example, involves alkali-soluble resins and compounds that crosslink in the presence of acid. The reactivity of this compound suggests its potential as a monomer or crosslinking agent in the formulation of such specialized polymers for photolithography.
Self-Sorted Donor-Acceptor Stacks for Sensing Applications
Information regarding the use of this compound in the development of self-sorted donor-acceptor stacks for sensing purposes is not available in the reviewed scientific literature. This specific application, which would involve the synthesis of distinct donor and acceptor molecules derived from this compound that then spontaneously assemble into ordered, alternating stacks for the detection of analytes, has not been described in the searched resources.
Therefore, a detailed discussion of research findings, including methodologies, specific sensing targets, and performance data presented in tables, cannot be constructed for this particular subsection.
Comparative Analysis and Structure Reactivity Relationships of 4 Bromomethyl Benzaldehyde
Comparison with Isomeric Bromomethylbenzaldehydes (e.g., 3-(Bromomethyl)benzaldehyde)
The reactivity of 4-(bromomethyl)benzaldehyde is significantly influenced by the para positioning of its two functional groups. When compared to its isomer, 3-(bromomethyl)benzaldehyde, distinct differences in electronic effects and chemical behavior emerge. The position of the substituent group on the benzene (B151609) ring alters the electronic interplay between the groups, affecting the reactivity of the aldehyde, the bromomethyl group, and the aromatic ring itself.
In this compound, the aldehyde group (-CHO), a strong electron-withdrawing group, is positioned para to the bromomethyl group (-CH2Br). This alignment allows for the full expression of both inductive and resonance effects. The aldehyde group deactivates the ring towards electrophilic aromatic substitution and its electron-withdrawing resonance effect is strongly felt at the para position. Conversely, in the meta isomer, the resonance effect of the aldehyde group does not extend to the carbon bearing the bromomethyl group. This results in a different distribution of electron density within the molecule.
The electrophilicity of the carbonyl carbon is a key indicator of the aldehyde's reactivity towards nucleophiles. In the para isomer, the electron-withdrawing nature of the bromomethyl group can slightly enhance the partial positive charge on the carbonyl carbon. However, the primary electronic influence comes from the aldehyde group's effect on the ring. The key difference lies in how each isomer stabilizes reaction intermediates. For reactions involving the bromomethyl group, such as nucleophilic substitution, the para position of the aldehyde group can influence the stability of the transition state differently than the meta position.
| Property | This compound | 3-(Bromomethyl)benzaldehyde | Structural Rationale |
|---|---|---|---|
| Substituent Position | Para (1,4-disubstituted) | Meta (1,3-disubstituted) | Isomeric difference in the location of functional groups on the benzene ring. |
| Electronic Communication | Direct conjugation (resonance effect) between the aldehyde and the position of the bromomethyl group's carbon. | No direct conjugation; electronic influence is primarily inductive. | Resonance effects are strongest at ortho and para positions. |
| Aldehyde Reactivity | The carbonyl carbon's electrophilicity is influenced by the inductive effect of the distant bromomethyl group. | The carbonyl carbon's electrophilicity is similarly influenced by the inductive effect of the bromomethyl group. Reactivity differences are often subtle and reaction-dependent. | Both isomers feature an electron-withdrawing group, leading to an activated aldehyde functional group. |
| Bromomethyl Reactivity | Reactivity in SN2 reactions is high due to the benzylic position. The transition state stability is influenced by the para-aldehyde group. | Also highly reactive as a benzylic bromide. Transition state stability is influenced differently by the meta-aldehyde group. | Benzylic halides are inherently reactive; the substituent's electronic effect modulates this reactivity. |
Comparison with Related Aromatic Aldehydes and Halogenated Benzaldehydes
To understand the unique reactivity of this compound, it is useful to compare it with other para-substituted benzaldehydes where the bromomethyl group is replaced by other functionalities. These comparisons highlight how different electronic properties—electron-donating versus electron-withdrawing, and inductive versus resonance effects—modulate the molecule's behavior.
4-(Hydroxymethyl)benzaldehyde (B2643722) : The -CH2OH group is weakly electron-donating. This contrasts sharply with the electron-withdrawing nature of the -CH2Br group. The donation of electron density to the ring system makes the aldehyde group in 4-(hydroxymethyl)benzaldehyde less electrophilic and therefore less reactive towards nucleophiles compared to this compound.
4-(Trifluoromethyl)benzaldehyde : The trifluoromethyl group (-CF3) is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deactivates the benzene ring and significantly increases the electrophilicity of the carbonyl carbon, making this aldehyde highly reactive towards nucleophilic attack. Its electron-withdrawing effect is substantially greater than that of the bromomethyl group.
4-Bromobenzaldehyde (B125591) : In this compound, the bromine atom is directly attached to the aromatic ring. Halogens are a unique class of substituents; they are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal but are ortho, para-directing because of electron donation via resonance. wikipedia.orgadpharmachem.com The aldehyde group in 4-bromobenzaldehyde is more reactive than in unsubstituted benzaldehyde (B42025) due to the inductive effect of bromine. wikipedia.orgadpharmachem.com However, the reactivity profile differs from this compound, where the bromine's inductive effect is insulated by a methylene (B1212753) (-CH2-) spacer, and the primary reactivity site for substitution is the benzylic carbon, not the aromatic ring. wikipedia.org
| Compound | Para-Substituent | Electronic Effect of Substituent | Effect on Aldehyde Reactivity | Primary Site for Nucleophilic Substitution |
|---|---|---|---|---|
| This compound | -CH2Br | Inductively electron-withdrawing | Increased electrophilicity (activated) | Benzylic carbon (-CH2Br) |
| 4-(Hydroxymethyl)benzaldehyde | -CH2OH | Weakly electron-donating | Decreased electrophilicity (deactivated) | Hydroxyl proton (acid-base) or C-O bond (after activation) |
| 4-(Trifluoromethyl)benzaldehyde | -CF3 | Strongly electron-withdrawing (inductive and resonance) | Greatly increased electrophilicity (highly activated) | N/A (C-F bonds are very strong) |
| 4-Bromobenzaldehyde | -Br | Inductively withdrawing, resonance donating | Increased electrophilicity (activated) | Aromatic carbon (via SNAr, under harsh conditions) |
Influence of Substituent Effects on Reactivity and Selectivity
The chemical behavior of this compound is governed by the interplay of the electronic effects of its two functional groups. Both the aldehyde (-CHO) and the bromomethyl (-CH2Br) groups are electron-withdrawing, which profoundly impacts the reactivity of the entire molecule.
Inductive Effect : The aldehyde group withdraws electron density from the benzene ring through induction. Similarly, the bromine atom in the bromomethyl group is highly electronegative and pulls electron density from the benzylic carbon, which in turn pulls density from the ring. This cumulative inductive withdrawal makes the aromatic ring electron-poor and thus significantly deactivated towards electrophilic aromatic substitution reactions. lumenlearning.com
Resonance Effect : The aldehyde group exhibits a strong electron-withdrawing resonance effect (-R effect), delocalizing the ring's π-electrons onto the carbonyl oxygen. This effect is most pronounced at the ortho and para positions, leading to a significant decrease in electron density at the carbon atom attached to the bromomethyl group.
This electronic environment dictates the molecule's reactivity in several ways:
Aromatic Ring Reactivity : The combined deactivating effects of both substituents make electrophilic aromatic substitution on this compound difficult, requiring harsh reaction conditions. If substitution does occur, the powerful meta-directing influence of the aldehyde group would be the dominant factor. libretexts.org
Aldehyde Group Reactivity : The electron-withdrawing nature of the para-bromomethyl group enhances the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic addition compared to unsubstituted benzaldehyde. reddit.com
Bromomethyl Group Reactivity : The bromomethyl group is a benzylic halide, which is inherently reactive towards nucleophilic substitution (SN2 reactions) due to the ability of the benzene ring to stabilize the transition state. The strong electron-withdrawing aldehyde group at the para position can further stabilize the electron-rich transition state of an SN2 reaction, potentially increasing the reactivity of the bromomethyl site.
This dual reactivity allows for selective chemical transformations. For example, a nucleophile can selectively attack the more electrophilic benzylic carbon of the bromomethyl group under conditions where the aldehyde group does not react.
Reactivity Profile of the Bromomethyl and Aldehyde Functional Groups
This compound is a bifunctional compound, possessing two distinct and chemically accessible reactive centers: the aldehyde carbonyl carbon and the benzylic carbon of the bromomethyl group. guidechem.com This duality allows for a wide range of synthetic applications, often enabling sequential or orthogonal chemical modifications.
Reactions of the Aldehyde Group: The aldehyde group is a classic electrophilic site and participates in a variety of nucleophilic addition and related reactions. libretexts.org
Nucleophilic Addition : It readily reacts with nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.
Oxidation : The aldehyde can be easily oxidized to the corresponding 4-(bromomethyl)benzoic acid using common oxidizing agents like potassium permanganate (B83412) or chromic acid.
Reduction : It can be selectively reduced to 4-(bromomethyl)benzyl alcohol using mild reducing agents such as sodium borohydride (B1222165).
Imination : It condenses with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of many complex molecules. libretexts.org
Wittig Reaction : It reacts with phosphorus ylides to form alkenes, allowing for carbon-carbon double bond formation.
Reactions of the Bromomethyl Group: The bromomethyl group functions as a potent electrophile in nucleophilic substitution reactions, characteristic of a reactive benzylic halide.
SN2 Reactions : It is an excellent substrate for SN2 reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups. For example:
Reaction with cyanide (e.g., NaCN) yields 4-formylphenylacetonitrile.
Reaction with alkoxides (e.g., NaOR) forms benzyl (B1604629) ethers.
Reaction with amines (e.g., RNH2) produces secondary or tertiary amines.
Reaction with phosphines (e.g., PPh3) leads to the formation of phosphonium (B103445) salts, which are precursors for the Wittig reaction.
Williamson Ether Synthesis : It can be used to alkylate phenols or alcohols to form ethers.
The presence of these two distinct functional groups makes chemoselectivity a key consideration in the synthetic use of this compound. It is possible to react one site while leaving the other untouched, or to protect one group while the other is being modified. For instance, the aldehyde can be protected as an acetal, allowing for a wide range of transformations on the bromomethyl group, followed by deprotection to restore the aldehyde functionality.
Analytical and Spectroscopic Characterization Techniques for 4 Bromomethyl Benzaldehyde and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(bromomethyl)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aldehydic proton is highly deshielded and appears as a singlet at approximately 10.01 ppm. The aromatic protons, due to the para-substitution pattern, typically appear as two distinct doublets. The two protons adjacent to the aldehyde group are found around 7.87 ppm, while the two protons adjacent to the bromomethyl group are located at about 7.56 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are also characteristic, appearing as a singlet around 4.52 ppm. libretexts.org
Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.01 | Singlet | 1H | Aldehyde (-CHO) |
| 7.87 | Doublet | 2H | Aromatic (Ar-H) |
| 7.56 | Doublet | 2H | Aromatic (Ar-H) |
| 4.52 | Singlet | 2H | Methylene (-CH₂Br) |
Data sourced from a study on hydroxide (B78521) ion conducting polymer organic frameworks. libretexts.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon of the aldehyde group is the most downfield signal, appearing at approximately 191.25 ppm. The quaternary aromatic carbon attached to the aldehyde group is observed around 135.86 ppm, while the quaternary carbon bonded to the bromomethyl group is found at about 143.98 ppm. The aromatic CH carbons show signals at 129.98 ppm and 129.41 ppm. The methylene carbon of the bromomethyl group gives a characteristic signal at approximately 31.68 ppm. libretexts.org
Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 191.25 | Aldehyde Carbonyl (C=O) |
| 143.98 | Aromatic (C-CH₂Br) |
| 135.86 | Aromatic (C-CHO) |
| 129.98 | Aromatic (CH) |
| 129.41 | Aromatic (CH) |
| 31.68 | Methylene (-CH₂Br) |
Data sourced from a study on hydroxide ion conducting polymer organic frameworks. libretexts.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular weight of the compound is 199.04 g/mol . biosynth.com In the mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity at m/z 198 and 200, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom from the aldehyde group, resulting in a strong [M-1]⁺ peak (m/z 197/199). Another significant fragmentation is the loss of the entire formyl group (CHO), leading to an [M-29]⁺ fragment. The cleavage of the bromomethyl group is also expected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum exhibits several key absorption bands that confirm its structure.
A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch is observed in the region of 1710-1685 cm⁻¹. The aldehyde C-H bond displays two distinct stretching bands of moderate intensity, typically found around 2830-2695 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretch of the bromomethyl group typically appears in the fingerprint region, usually between 600-500 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3050 | Aromatic C-H | Stretch |
| ~2820, ~2720 | Aldehyde C-H | Stretch |
| ~1700 | Aldehyde C=O | Stretch |
| 1600-1450 | Aromatic C=C | In-ring Stretch |
| 600-500 | C-Br | Stretch |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions involving this compound. For instance, in the synthesis of this compound via the oxidation of 4-(bromomethyl)benzyl alcohol, TLC can be used to track the consumption of the starting material and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material and a co-spot (both starting material and reaction mixture in the same spot). As the reaction proceeds, the spot corresponding to the starting alcohol will diminish in intensity, while a new spot corresponding to the more polar aldehyde product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence Spectroscopy)
The photophysical properties of this compound are primarily characterized by its ultraviolet-visible (UV-Vis) absorption spectrum. Similar to its parent compound, benzaldehyde (B42025), it is expected to exhibit two main absorption bands. researchgate.net The more intense band, corresponding to a π-π* transition of the aromatic ring and carbonyl group, typically appears around 248 nm. A second, less intense band, resulting from an n-π* transition of the carbonyl group's non-bonding electrons, is observed at longer wavelengths, around 283 nm. researchgate.net
While this compound itself is not known for significant fluorescence, its utility lies in its role as a versatile building block for the synthesis of more complex, fluorescent molecules. biosynth.com The reactive bromomethyl group allows for its incorporation into larger conjugated systems, which can then exhibit strong fluorescence, making it a valuable precursor in the development of fluorescent probes and materials.
Environmental and Safety Considerations in Research with 4 Bromomethyl Benzaldehyde
Hazard Statements and Precautionary Measures
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized statements to communicate the hazards associated with chemical substances. For 4-(bromomethyl)benzaldehyde, the primary hazards include acute toxicity, skin corrosion, and eye damage. nih.govfishersci.com
GHS Pictograms:
Corrosion: Indicates the potential to cause severe skin burns and eye damage. sigmaaldrich.comavantorsciences.com
Exclamation Mark: Represents hazards such as acute toxicity (harmful), skin/eye irritation, or respiratory irritation. sigmaaldrich.comavantorsciences.com
The specific hazard (H) and precautionary (P) statements associated with this compound are detailed in the tables below. fishersci.comguidechem.combldpharm.comsigmaaldrich.com
Interactive Data Table: GHS Hazard Statements for this compound
| Code | Statement | Classification |
| H302 | Harmful if swallowed. guidechem.com | Acute toxicity, Oral (Category 4) fishersci.com |
| H314 | Causes severe skin burns and eye damage. nih.govguidechem.com | Skin Corrosion/Irritation (Category 1B) nih.govfishersci.com |
| H315 | Causes skin irritation. sigmaaldrich.com | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation. sigmaaldrich.com | Serious Eye Damage/Eye Irritation (Category 1/2A) fishersci.com |
| H332 | Harmful if inhaled. guidechem.combldpharm.com | Acute toxicity, Inhalation (Category 4) fishersci.com |
| H335 | May cause respiratory irritation. sigmaaldrich.com | Specific target organ toxicity (single exposure) (Category 3) fishersci.com |
Interactive Data Table: GHS Precautionary Statements for this compound
| Code | Statement | Category |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. nih.govfishersci.com | Prevention |
| P261 | Avoid breathing dust. sigmaaldrich.com | Prevention |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. fishersci.com | Prevention |
| P270 | Do not eat, drink or smoke when using this product. fishersci.com | Prevention |
| P271 | Use only outdoors or in a well-ventilated area. fishersci.comsigmaaldrich.com | Prevention |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. nih.govfishersci.combldpharm.com | Prevention |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. fishersci.com | Response |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Response |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. fishersci.com | Response |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. fishersci.com | Response |
| P310 | Immediately call a POISON CENTER or doctor/physician. fishersci.combldpharm.com | Response |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage |
| P405 | Store locked up. nih.govfishersci.com | Storage |
| P501 | Dispose of contents/container to an approved waste disposal plant. nih.govfishersci.com | Disposal |
Waste Management and Disposal Protocols
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations. fishersci.com
Chemical Waste: All waste containing this compound should be collected in suitable, clearly labeled, and tightly sealed containers. cdhfinechemical.comfishersci.com It should be treated as hazardous waste and disposed of through a licensed and approved waste disposal facility. fishersci.comfishersci.com Chemical waste should never be poured down sink drains or mixed with general trash. usu.educdc.gov
Container Disposal: Empty containers may retain product residue and should be handled with the same precautions as the chemical itself. They should be disposed of in accordance with the protocols of a licensed waste disposal service. fishersci.com
Spill Management: In the event of a spill, the area should be evacuated. cdhfinechemical.com Spills should be cleaned up promptly by trained personnel wearing appropriate PPE. usu.edu The spilled solid should be carefully swept up to avoid creating dust and placed into a suitable container for disposal. fishersci.comfishersci.com The area should then be decontaminated. Do not allow the material to enter the groundwater system or drains. fishersci.comcdhfinechemical.com
Emerging Research and Future Prospects
Novel Synthetic Transformations and Catalytic Systems
The reactivity of 4-(bromomethyl)benzaldehyde makes it a valuable intermediate in the synthesis of diverse organic compounds. lookchem.com Researchers are continuously developing novel synthetic transformations and catalytic systems to leverage its potential, particularly in the construction of stilbene (B7821643) derivatives, which are significant moieties in many bioactive and synthetic structures. rsc.org
One of the most popular methods for synthesizing stilbenes is the Wittig reaction. fu-berlin.de In this approach, this compound is first converted into its corresponding benzyltriphenylphosphonium (B107652) halide by reacting it with triphenylphosphine (B44618). This phosphonium (B103445) salt is then deprotonated with a strong base to form a phosphorus ylid, which subsequently reacts with another aryl aldehyde to yield the desired stilbene, typically as a mixture of (E) and (Z)-isomers. fu-berlin.de A related method, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate (B1237965) ester, which can also be prepared from this compound, often leading to higher E-selectivity in the resulting alkene. nih.gov
Beyond traditional methods, modern cross-coupling reactions catalyzed by transition metals are at the forefront of stilbene synthesis. rsc.org These reactions offer high efficiency and functional group tolerance. While this compound itself is a starting material, it serves as a precursor to key intermediates used in these catalytic cycles. For instance, it can be used to synthesize various organometallic reagents or other coupling partners necessary for these transformations. The development of novel catalysts, including those based on earth-abundant metals and bio-inspired frameworks, aims to make these processes more sustainable and efficient by enabling reactions under milder conditions. researchgate.netmdpi.com
The table below summarizes key synthetic reactions involving precursors derived from this compound.
| Reaction Name | Precursor from this compound | Reactant | Key Catalyst/Reagent | Product Type |
| Wittig Reaction | Benzyltriphenylphosphonium bromide | Aryl aldehyde | Strong base (e.g., NaOCH3) | Stilbene (E/Z mixture) |
| Horner-Wadsworth-Emmons | Benzyl (B1604629) phosphonate ester | Aryl aldehyde | Base (e.g., KOtBu) | Stilbene (High E-selectivity) |
| Cross-Coupling Reactions | Various organometallic reagents | Aryl halide/pseudohalide | Transition metal catalyst (e.g., Palladium) | Stilbene and derivatives |
Advanced Applications in Targeted Drug Delivery Systems
Targeted drug delivery aims to deliver therapeutic agents specifically to diseased sites, enhancing efficacy while minimizing side effects on healthy tissues. The unique bifunctional nature of this compound makes it a promising candidate for use as a chemical linker in the construction of sophisticated drug delivery systems. Its aldehyde group can be used for conjugation to amine-containing molecules via imine formation, while the bromomethyl group can react with various nucleophiles to attach to a carrier system. lookchem.combiosynth.com
Modern drug delivery research focuses on nano-biomolecules such as nanoparticles, liposomes, and protein-based carriers. These carriers can be engineered to recognize and bind to specific biomarkers on diseased cells. This compound can act as a bridge, covalently linking a cytotoxic drug to the surface of a nanoparticle or a targeting ligand. For example, the aldehyde could be modified to link to a targeting antibody, while the bromomethyl group attaches to the drug, creating an antibody-drug conjugate (ADC).
Recent advancements include the development of multifunctional systems, such as those combining metal-organic frameworks (MOFs) with other nanomaterials like graphdiyne for magnetic targeting and high drug loading capacity. rsc.org While direct use of this compound in these specific published systems is not detailed, its properties are ideal for the functionalization steps required to build such complex architectures. The ability to connect different components (targeting moiety, carrier, and drug) is crucial, and bifunctional linkers are essential for this purpose.
| Drug Delivery Component | Potential Role of this compound | Key Advantage |
| Carrier System | Covalent attachment to nanoparticles, polymers, or MOFs. | Provides a stable link between the drug and the carrier. |
| Targeting Ligand | Linking antibodies, peptides, or small molecules to the carrier. | Enables specificity for diseased cells, reducing off-target effects. |
| Therapeutic Agent | Conjugation of the drug to the carrier-ligand complex. | Ensures the drug is transported to the target site. |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are driving a shift towards more sustainable and efficient synthetic processes. beilstein-journals.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, is a key technology in this transition. mit.edu It offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for process automation and intensification. mit.edunih.gov
The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow chemistry systems. For instance, hazardous bromination reactions could be performed more safely in a flow reactor. Subsequent transformations, such as the Wittig reaction or cross-coupling, can also benefit from the precise control over reaction parameters (temperature, pressure, residence time) that flow systems provide. nih.gov This level of control can lead to higher yields, improved selectivity, and reduced waste. beilstein-journals.org
Furthermore, flow chemistry facilitates the use of immobilized catalysts and reagents, which can be packed into the reactor. nih.gov This simplifies product purification, as the catalyst is retained within the system, and allows for catalyst recycling, aligning with the goals of sustainable synthesis. researchgate.net The integration of flow processes for the synthesis of complex molecules, such as the ultrafast production of MOFs, demonstrates the potential for this technology to make chemical manufacturing more cost-effective and environmentally friendly by significantly reducing solvent use and energy consumption. rsc.org
Exploration in Optoelectronic and Advanced Material Design
This compound is a valuable building block for the synthesis of advanced materials with tailored optical and electronic properties. Its ability to participate in reactions that form conjugated systems, such as stilbenes, makes it particularly useful in the field of organic electronics. nih.gov Stilbene derivatives are known for their fluorescence and are used in applications such as organic light-emitting diodes (OLEDs) and sensors.
The development of novel conjugated polymers for applications in flexible electronics, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a major area of materials research. researchgate.net The aldehyde and bromomethyl functionalities of this compound allow it to be incorporated into polymer backbones or as side-chain functional groups through various polymerization techniques. For example, it can be used to synthesize monomers that are then polymerized to create materials with specific electronic band gaps and charge transport properties.
By reacting this compound with different aromatic or heterocyclic compounds, a wide library of new materials can be designed. The resulting polymers and macromolecules can exhibit properties suitable for a range of applications, from conductive polymers to materials with nonlinear optical activity. The precise structure of the final material, dictated by the synthetic route and the building blocks used, will determine its ultimate function in an electronic or photonic device.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(bromomethyl)benzaldehyde, and how can its aldehyde group be protected during reactions?
- Methodology : A common synthesis involves reducing 4-(bromomethyl)benzonitrile (CAS-derived intermediate) using diisobutylaluminum hydride (DIBAL-H) in the presence of 10% sulfuric acid, yielding this compound with 90% efficiency . To protect the aldehyde group during subsequent reactions (e.g., SN2 substitutions), 1,2-ethanedithiol and BF3·Et2O are used to form a thioacetal-protected intermediate (e.g., 4-(bromomethyl)benzenedithiane) . This prevents undesired side reactions with nucleophiles targeting the aldehyde.
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
- Key Properties :
- Molecular Formula : C8H7BrO; Molar Mass : 199.04 g/mol .
- Melting Point : 95°C .
- Storage : Requires storage at <–15°C to maintain stability and prevent decomposition .
- Reactivity : Incompatible with strong oxidizers; decomposition products include CO, CO2, and bromide gases .
Q. How should researchers safely handle and mitigate risks associated with this compound?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
- First Aid : For skin contact, wash immediately with soap/water (≥15 min); for eye exposure, irrigate with water for 10–15 min and consult an ophthalmologist .
- Spill Management : Collect spills in closed containers, avoid drainage into waterways, and ventilate the area .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling or substitution reactions?
- Mechanistic Insight : The bromomethyl moiety serves as an electrophilic site for SN2 reactions. For example, in carbonane-based drug delivery systems, it reacts with nucleophiles (e.g., carbonane anions) to form covalent bonds, enabling targeted molecular conjugates . Kinetic studies show second-order reaction rates (e.g., L mol min in DMF), influenced by solvent polarity and steric hindrance .
Q. What challenges arise from limited toxicological data, and how can researchers address them?
- Risk Mitigation : Current safety data sheets (SDS) indicate acute toxicity (oral, dermal, inhalation) but lack chronic exposure or ecotoxicological data . Researchers should:
- Use ALARA principles (As Low As Reasonably Achievable) for handling.
- Conduct in vitro cytotoxicity assays (e.g., MTT tests) prior to in vivo studies.
- Monitor air quality in labs using real-time gas detectors for bromide emissions .
Q. How is this compound utilized in photoactive or catalytic systems?
- Application Example : In photoredox catalysis, it participates in radical-mediated C–C bond formation. Under blue light, tungsten(VI) complexes catalyze homocoupling of benzyl bromide derivatives (e.g., ethyl 4-(bromomethyl)benzoate), generating biaryl structures via benzyl radical intermediates . Reaction optimization requires inert atmospheres (e.g., N2) to suppress oxidation byproducts .
Q. What strategies improve regioselectivity when using this compound in multi-step syntheses?
- Synthetic Design :
- Protection-Deprotection : Shield the aldehyde with dithiane groups to direct bromomethyl reactivity toward desired nucleophiles .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance SN2 efficiency, while bulky bases (e.g., DIPEA) minimize elimination side reactions .
- Kinetic Monitoring : Use NMR (e.g., H-NMR tracking of aromatic protons at 7.12–7.50 ppm) to confirm intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
